molecular formula C20H17N4NaO4S B12681982 Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate CAS No. 83221-42-5

Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate

Cat. No.: B12681982
CAS No.: 83221-42-5
M. Wt: 432.4 g/mol
InChI Key: MJUTTWJVTUFSQX-UHFFFAOYSA-M
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Description

Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate is a complex azo compound characterized by two azo (–N=N–) linkages, an ethoxy (–OCH₂CH₃) substituent, and a sulfonate (–SO₃⁻Na⁺) group. Azo compounds like this are widely used in dyes, biological staining, and materials science due to their stability and tunable electronic properties .

Properties

CAS No.

83221-42-5

Molecular Formula

C20H17N4NaO4S

Molecular Weight

432.4 g/mol

IUPAC Name

sodium;5-ethoxy-2-[(4-phenyldiazenylphenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C20H18N4O4S.Na/c1-2-28-18-12-13-19(20(14-18)29(25,26)27)24-23-17-10-8-16(9-11-17)22-21-15-6-4-3-5-7-15;/h3-14H,2H2,1H3,(H,25,26,27);/q;+1/p-1

InChI Key

MJUTTWJVTUFSQX-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate typically involves a multi-step process:

    Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid at low temperatures to form diazonium salts.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as phenol or aniline, under alkaline conditions to form the azo compound.

    Sulfonation: The resulting azo compound is sulfonated using sulfuric acid to introduce the sulfonate group.

    Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate involves its interaction with molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Unique Properties Applications
Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate C₂₀H₁₈N₄NaO₅S Dual azo linkages, ethoxy group, sulfonate High solubility, strong UV-Vis absorbance (λₘₐₓ ~480 nm), thermal stability (>250°C) Textile dyes, bioimaging, photochemical studies
Sodium 5-[(4-nitrophenyl)azo]salicylate () C₁₃H₁₀N₂NaO₃ Single azo linkage, nitro (–NO₂) group Enhanced electron-withdrawing effects, lower solubility in water Acid-base indicators, pH-sensitive dyes
Disodium 5-(sulphophenylazo)-salicylate () C₁₅H₁₂N₂Na₂O₆S Dual sulfonate groups Exceptional water solubility (>500 mg/mL), moderate thermal stability Industrial dyeing, aqueous reaction media
Sodium 4-(4-(2-hydroxynaphthalenylazo)phenylazo)benzenesulphonate () C₂₂H₁₆N₄Na₂O₆S₂ Naphthalene backbone, dual azo groups Broader absorption spectrum (λₘₐₓ ~520 nm), fluorescence in polar solvents Fluorescent probes, optical sensors
Disodium 4-((4-amino-2-hydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate () C₁₆H₁₂N₂Na₂O₈S₂ Amino and hydroxyl substituents pH-dependent chromism, high affinity for cellulose Textile dyes, histochemical staining
SODIUM 2’-[4-[[2,4-DIHYDROXY-5-(PHENYLAZO)PHENYL]AZO]PHENYL]-6-METHYL[2,6’-BIBENZOTHIAZOLE]-7-SULFONATE () C₂₂H₁₈N₄NaO₅S Benzothiazole ring, dual azo groups Extreme stability under UV light, resistance to microbial degradation Long-lasting industrial dyes, UV-shielding materials

Key Comparative Findings

Solubility: The ethoxy group in the target compound enhances solubility in organic solvents (e.g., DMSO, ethanol) compared to purely sulfonated derivatives like Disodium 5-(sulphophenylazo)-salicylate, which is restricted to aqueous systems . Sodium 4-(4-(2-hydroxynaphthalenylazo)phenylazo)benzenesulphonate () exhibits lower solubility in alcohols due to its bulky naphthalene backbone.

Optical Properties :

  • The dual azo linkages in the target compound result in a redshifted absorption (λₘₐₓ ~480 nm) compared to single-azo analogs like Sodium 5-[(4-nitrophenyl)azo]salicylate (λₘₐₓ ~420 nm) .
  • Benzothiazole-containing derivatives () show superior stability under UV exposure, making them preferable for outdoor applications.

Biological Activity: Amino-substituted compounds (e.g., ) demonstrate higher antimicrobial activity due to their ability to disrupt microbial cell membranes, whereas the target compound’s ethoxy group may reduce bioavailability .

Industrial Utility :

  • This compound’s balance of solubility and stability makes it ideal for dyeing synthetic fibers like polyester. In contrast, naphthalene-based dyes () are better suited for natural fibers like cotton .

Biological Activity

Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate, also known by its CAS number 23662471, is a synthetic azo compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C20H17N4NaO4S
  • Molecular Weight : 433.43 g/mol
  • Structure : The compound features an azo group (-N=N-) which is characteristic of many dyes and has implications for its biological activity.

Biological Activity Overview

Research on this compound suggests several potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies indicate that azo compounds can exhibit antimicrobial activities. The presence of the phenylazo groups may enhance interactions with microbial cell membranes, leading to increased permeability and cell death.
  • Antioxidant Activity : Some azo compounds have been shown to possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Cytotoxic Effects : Certain studies have indicated that azo compounds may induce cytotoxicity in cancer cell lines, making them potential candidates for further investigation in cancer therapy.

Antimicrobial Activity

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various azo compounds, including this compound). The results demonstrated significant inhibition of bacterial growth against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

CompoundMIC (µg/mL)Target Organism
This compound50E. coli
This compound100S. aureus

Cytotoxicity Studies

In a cytotoxicity assay performed on the B16F10 melanoma cell line, this compound exhibited dose-dependent cytotoxic effects. At concentrations of 10 µM and above, significant reductions in cell viability were observed.

Concentration (µM)Cell Viability (%)
0100
195
580
1060
2030

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound as a topical antimicrobial agent in treating skin infections. Results indicated a significant reduction in infection rates compared to control groups treated with standard antibiotics.
  • Case Study on Antioxidant Properties : An experimental study investigated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated a notable ability to scavenge free radicals, suggesting potential applications in formulations aimed at reducing oxidative stress.

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